molecular formula C13H15ClN2O3 B337224 1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine

1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine

Cat. No.: B337224
M. Wt: 282.72 g/mol
InChI Key: GGPDJCZDHJKDNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 2-chloro-4-nitrobenzoyl group attached to a 2-methylpiperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine typically involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 2-methylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride in ethanol.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Major Products

    Substitution: Products with nucleophiles replacing the chloro group.

    Reduction: 1-(2-Amino-4-nitrobenzoyl)-2-methylpiperidine.

    Oxidation: N-oxide derivatives of the piperidine ring.

Scientific Research Applications

1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrobenzoyl chloride
  • 1-(2-Chloro-4-nitrobenzoyl)-4-phenylpiperazine
  • 1-(2-Chloro-4-nitrobenzoyl)-4-(2-furoyl)piperazine

Uniqueness

1-{2-chloro-4-nitrobenzoyl}-2-methylpiperidine is unique due to the presence of the 2-methylpiperidine ring, which can influence its chemical reactivity and biological activity. The combination of the chloro and nitro groups on the benzoyl moiety also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

(2-chloro-4-nitrophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H15ClN2O3/c1-9-4-2-3-7-15(9)13(17)11-6-5-10(16(18)19)8-12(11)14/h5-6,8-9H,2-4,7H2,1H3

InChI Key

GGPDJCZDHJKDNU-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

CC1CCCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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